N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine
Description
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine is a glycine-conjugated derivative of the parent compound (3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid (CAS: 664366-06-7). The parent acid has a molecular formula of C₁₉H₂₀O₅, a molecular weight of 328.36 g/mol, and a purity of ≥98% . The glycine derivative is formed via an amide bond between the acetic acid moiety and glycine, resulting in a molecular weight of approximately 385.43 g/mol (calculated by adding glycine’s molecular weight, 75.07 g/mol, and subtracting water). This compound belongs to the furochromenone family, characterized by a fused furan-chromenone core, which is often associated with bioactive properties such as antifungal or photosensitizing activity .
Properties
Molecular Formula |
C21H23NO6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H23NO6/c1-10-12-6-14-15(21(3,4)5)9-27-18(14)11(2)19(12)28-20(26)13(10)7-16(23)22-8-17(24)25/h6,9H,7-8H2,1-5H3,(H,22,23)(H,24,25) |
InChI Key |
MUAVPUGXKFDWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine typically involves multiple steps. The starting material is often a furochromen derivative, which undergoes a series of reactions to introduce the tert-butyl, dimethyl, and oxo groups. The final step involves the acetylation of glycine with the furochromen derivative under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Furochromenone Derivatives with Sulfonohydrazide Substituents
describes six furochromenone derivatives containing sulfonohydrazide groups. These compounds share the same core structure but differ in substituents at the acetyl position:
- I-10: 4-Iodobenzenesulfonohydrazide (m.p. 276–277°C, 73% yield).
- I-15: Methanesulfonohydrazide (m.p. 266–267°C, 78% yield).
Key Differences :
- Substituent Effects : The bulky 4-iodobenzene group in I-10 increases melting point compared to the smaller methanesulfonyl group in I-15, suggesting enhanced crystallinity with larger substituents.
Table 1: Comparison of Sulfonohydrazide Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| I-10 | 4-Iodobenzenesulfonyl | ~627.3* | 276–277 | 73 |
| I-15 | Methanesulfonyl | ~438.4* | 266–267 | 78 |
| Target | Glycine | ~385.4 | N/A | N/A |
*Calculated based on core structure (C₁₉H₁₈O₅, 326.34 g/mol) + substituent.
Dimeric Furochromenone Derivatives
reports a dimeric furochromenone (Compound 5 + 3) linked via a thio-propanamide bridge. The product has a molecular weight of 572.17 g/mol (observed via LC-MS) .
Comparison :
- Molecular Complexity : The dimer’s larger size (572 vs. 385 g/mol) may enhance binding avidity but reduce solubility.
- Synthetic Route : The dimer is synthesized in DMSO at room temperature (1 h reaction), whereas the glycine derivative likely involves amide coupling under standard peptide conditions .
Trifluoromethyl-Containing Heterocycles
discusses thienoquinoline derivatives (e.g., 6d) with trifluoromethyl groups. While structurally distinct (thienoquinoline vs. furochromenone), these compounds share functional motifs:
Glycosylated Chromenones
describes Nepetin 7-glucoside (CAS: 569-90-4), a flavonoid glycoside with a chromenone core. Key differences include:
Molecular Weight and Solubility
- The glycine derivative’s moderate molecular weight (~385 g/mol) balances solubility and membrane permeability, unlike bulkier sulfonohydrazides (e.g., I-10 at ~627 g/mol) .
- The parent acid’s tert-butyl group likely enhances steric protection against enzymatic degradation .
Biological Activity
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine is a synthetic compound with potential therapeutic applications. Its structure features a furochromene backbone, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of this compound is C22H25NO6, with a molecular weight of 399.44 g/mol. The compound exhibits specific physicochemical properties that influence its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 399.44 g/mol |
| LogP (Partition Coefficient) | 2.7547 |
| Polar Surface Area | 82.68 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with furochromene structures have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. . The mechanism of action is thought to involve interference with bacterial cell wall synthesis and disruption of metabolic processes.
Case Study:
In a study involving furochromene derivatives, compounds demonstrated Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa . This suggests that the compound's structural features contribute to its effectiveness against resistant bacterial strains.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Table: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| N-(A) | A549 | 100 | 78 |
| N-(A) | HepG2 | 100 | 85 |
| N-(A) | L929 (Normal) | 100 | 92 |
The above table illustrates that at a concentration of 100 µM, the compound significantly reduced viability in A549 and HepG2 cells while maintaining higher viability in normal L929 cells .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell division and metabolism in bacteria and cancer cells.
- Induction of Apoptosis : Evidence suggests that furochromene derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases.
- Disruption of Biofilm Formation : Similar compounds have been shown to affect gene expression related to biofilm formation in bacteria, enhancing their efficacy against biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
